4-Iodo-3-methoxy-benzoyl chloride

Description

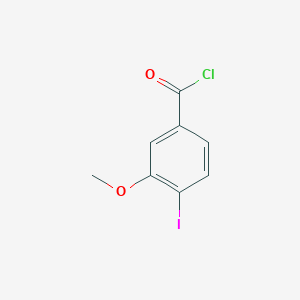

4-Iodo-3-methoxy-benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with an iodine atom at the para position and a methoxy group at the meta position. This structure combines the electrophilic reactivity of the acyl chloride group with the electronic and steric effects of the substituents.

Properties

Molecular Formula |

C8H6ClIO2 |

|---|---|

Molecular Weight |

296.49 g/mol |

IUPAC Name |

4-iodo-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H6ClIO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 |

InChI Key |

XRMHOAXOEMSANI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Chlorides

- 4-Bromobenzoyl Chloride (CAS 586-75-4):

- Reactivity : Bromine’s lower electronegativity compared to iodine results in slower nucleophilic acyl substitution. For example, hydrolysis rates for 4-bromo derivatives are typically lower than those for iodo analogues due to weaker C–Br bond polarization .

- Stability : The C–I bond in 4-iodo derivatives is weaker than C–Br, making 4-Iodo-3-methoxy-benzoyl chloride more prone to decomposition under thermal or photolytic conditions .

- Applications : Brominated benzoyl chlorides are widely used in Suzuki-Miyaura couplings, whereas iodinated variants may find niche roles in radio-labeling or Ullmann-type reactions due to iodine’s superior leaving-group ability.

Methoxy-Substituted Benzoyl Chlorides

- This could slow down reactions with nucleophiles like amines or alcohols . Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), a trait shared with this compound .

Combined Halogen and Methoxy Substitutions

- 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): Steric Effects: Bulky substituents like butoxy groups hinder access to the carbonyl group, a factor less pronounced in this compound due to its smaller iodine atom. Stability: Chlorine’s electron-withdrawing nature contrasts with iodine’s polarizable structure, leading to differences in shelf life and thermal stability .

Physicochemical Properties

Reactivity and Stability

- Hydrolysis Sensitivity: The acyl chloride group reacts vigorously with water, producing 4-Iodo-3-methoxy-benzoic acid. The electron-donating methoxy group may slightly retard hydrolysis compared to non-substituted benzoyl chlorides.

- Thermal Decomposition: Iodine’s weak bond strength increases susceptibility to degradation at elevated temperatures, a phenomenon less pronounced in chloro or bromo analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.